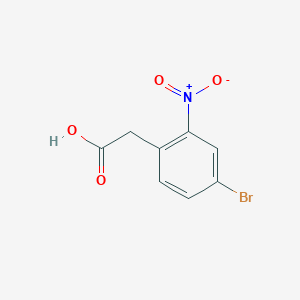

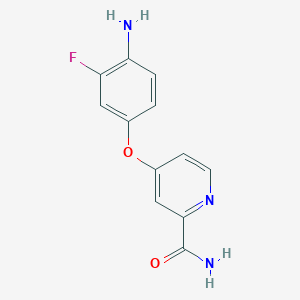

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide

Übersicht

Beschreibung

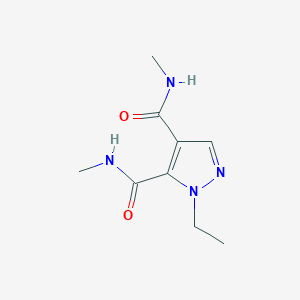

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide (4-AFC) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. 4-AFC is a heterocyclic compound that contains a pyridine ring and an amide group, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, anti-cancer, and anti-HIV activities. 4-AFC has also been explored for its potential applications in the development of new drugs, as well as its ability to modulate the activity of enzymes and receptors involved in various biological processes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Applications

4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide serves as a crucial intermediate in the synthesis of various heterocyclic compounds, which are extensively studied for their potential medicinal and pharmaceutical applications. Research has identified functional chemical groups, including pyridine and carboxamide, as foundational structures for developing novel central nervous system (CNS) acting drugs. These compounds exhibit a wide range of biological activities, from treating depression to controlling convulsions, due to their interaction with CNS receptors (Saganuwan, 2017).

Role in Anticancer Research

Further investigations into the pharmacophore design of kinase inhibitors highlight the significance of pyridine and carboxamide derivatives. These compounds, including variations of this compound, are known for their selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. The detailed study of their synthesis, structure-activity relationship (SAR), and biological efficacy opens new avenues for anticancer drug development (Scior et al., 2011).

Neuroprotective and Behavioral Properties

Compounds synthesized from this compound derivatives have been investigated for their neuroprotective and behavioral properties. Research on compounds like flupirtine, which shares structural similarities with pyridine and carboxamide derivatives, demonstrates their potential in reversing akinesia and rigidity in dopamine-depleted animals. These findings suggest the importance of such derivatives in developing treatments for neurodegenerative diseases and conditions affecting the central nervous system (Schuster et al., 1998).

Optoelectronic Material Development

The research also extends into the field of optoelectronic materials, where derivatives of this compound are explored for their electroluminescent properties. These studies contribute to the development of advanced materials for electronic devices, highlighting the versatile applications of such chemical compounds beyond pharmacology (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

, suggesting that kinases could be potential targets.

Mode of Action

, it’s plausible that it may interact with kinase enzymes, potentially inhibiting their activity and thus affecting signal transduction pathways within cells.

Pharmacokinetics

. These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.

Action Environment

. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.

Safety and Hazards

The compound is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Biochemische Analyse

Biochemical Properties

Molecular Mechanism

It is known that the compound is used in the synthesis of heterocyclic urea derivatives as kinase inhibitors in the treatment of myeloproliferative and other diseases .

Eigenschaften

IUPAC Name |

4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2/c13-9-5-7(1-2-10(9)14)18-8-3-4-16-11(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOBRHWHVZDWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)